
4-Methoxy-3-propan-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-propan-2-ylbenzenesulfonamide, also known as MPBS, is a chemical compound that has been studied extensively for its potential applications in scientific research. This sulfonamide derivative has shown promise in various areas of study, including neuroscience, cancer research, and drug discovery. In
Aplicaciones Científicas De Investigación
1. Potential in Treating Neurological Disorders
4-Methoxy-3-propan-2-ylbenzenesulfonamide derivatives have shown potential in treating neurological disorders. For instance, certain phenyl benzenesulfonamides have been identified as selective 5-HT6 antagonists, indicating their potential use in treating conditions like Alzheimer's disease and schizophrenia. These compounds have been studied for their ability to enhance cognitive functions and memory in animal models (Bromidge et al., 2001).
2. Applications in Cancer Therapy
Benzenesulfonamide derivatives, including this compound, have been explored for their efficacy in cancer therapy. They have been found to exhibit photodynamic therapy properties, useful in treating cancer. These compounds show promising results in terms of their fluorescence properties, high singlet oxygen quantum yield, and suitability for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
3. Role in Enhancing Neurogenesis
Aminopropyl carbazole derivatives of this compound have been found to induce neurogenesis. These derivatives increased the final cell division in neural stem cells, indicating their potential in neurodevelopmental research and therapies (Shin et al., 2015).
4. Potential in Antifungal Applications
Certain derivatives of this compound have shown potent antifungal activity. These compounds have been effective against fungi like Aspergillus niger and Aspergillus flavus, indicating their potential in developing new antifungal agents (Gupta & Halve, 2015).
5. Electroanalytical Applications
4-Methyl-N-quinolin-8-ylbenzenesulfonamide, a compound with a similar structure to this compound, has been studied for its electroanalytical applications. It shows potential in electrochemical analyses, particularly in the study of extractants like LIX 34 (Abelairas et al., 1994).
Mecanismo De Acción
Target of Action
4-Methoxy-3-propan-2-ylbenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, inhibit bacteria through competitive inhibition of bacterial DNA synthesis . They act as antibacterial compounds to treat diseases such as gastrointestinal and respiratory tract infections .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . Sulfonamides inhibit the enzyme dihydropteroate synthetase, which is involved in the production of tetrahydrofolic acid, a crucial cofactor in the synthesis of nucleic acids . This inhibition disrupts bacterial DNA synthesis, leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By inhibiting the synthesis of bacterial DNA, the compound prevents the bacteria from replicating, thereby controlling the infection .
Propiedades
IUPAC Name |
4-methoxy-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)9-6-8(15(11,12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLKXKYLQIPXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2476412.png)
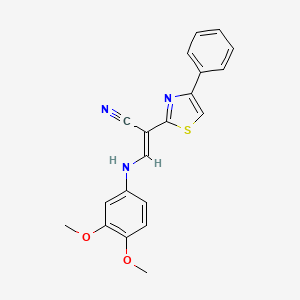
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)

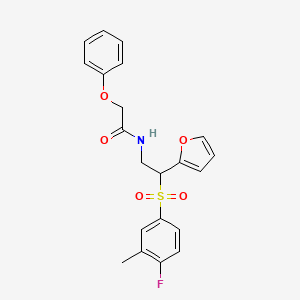

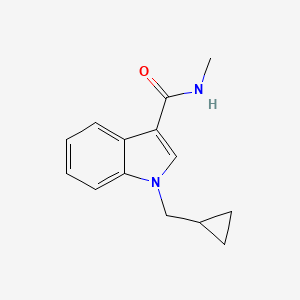




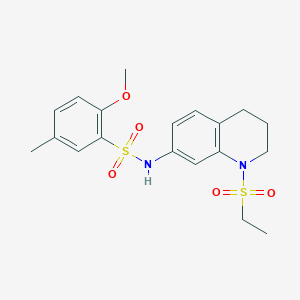
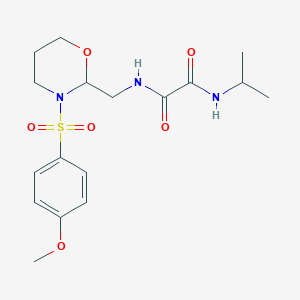
![N-(2-methoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476434.png)